Ethyl-3,3,3-Trideuterio-2-(Trideuteriomethyl)propanoat

Übersicht

Beschreibung

Ethyl Isobutyrate-d6 is a deuterated derivative of ethyl 2-methylpropanoate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Ethyl Isobutyrate-d6 is primarily utilized as an internal standard in quantitative NMR (qNMR) spectroscopy. Its deuterated nature provides distinct advantages:

- Improved Signal Clarity : The presence of deuterium reduces background noise from hydrogen signals, enhancing the clarity of spectral data.

- Quantitative Analysis : It allows for accurate quantification of compounds in complex mixtures, such as natural products and pharmaceuticals.

Case Study: Quantitative NMR Analysis

A study demonstrated the use of Ethyl Isobutyrate-d6 as an internal standard for the quantification of various organic compounds in wine samples. The results indicated that the use of deuterated standards significantly improved the accuracy and reproducibility of the measurements compared to non-deuterated standards .

Food Science

In food science, Ethyl Isobutyrate-d6 is employed as a flavoring agent and aroma compound. Its unique flavor profile contributes to the sensory characteristics of various food products.

Application in Flavor Profiling

Research has shown that Ethyl Isobutyrate-d6 can be used to trace flavor compounds during fermentation processes. For instance, its application in studying aroma compounds in wines has provided insights into the fermentation dynamics and flavor development .

Synthetic Organic Chemistry

Ethyl Isobutyrate-d6 serves as a reagent in synthetic organic chemistry, particularly in reactions involving acylation and esterification processes. Its use facilitates:

- Synthesis of Complex Molecules : It acts as a building block for synthesizing various esters and other organic compounds.

- Mechanistic Studies : The deuterated form allows researchers to track reaction pathways through kinetic isotope effects.

Case Study: Synthesis of Esters

In a recent synthesis protocol, Ethyl Isobutyrate-d6 was utilized to prepare a series of esters with varying chain lengths. The study highlighted how the incorporation of deuterium allowed for more precise tracking of reaction intermediates and mechanisms .

Environmental Studies

Ethyl Isobutyrate-d6 is also relevant in environmental chemistry, particularly in studies assessing the fate and transport of organic pollutants. Its deuterated form aids in:

- Environmental Tracing Studies : The compound can be used as a tracer to study the degradation pathways of similar esters in environmental matrices.

- Toxicological Assessments : Its use in toxicological studies helps understand the metabolic pathways of environmental contaminants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate typically involves the deuteration of ethyl 2-methylpropanoate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure.

Industrial Production Methods

Industrial production of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process. Additionally, stringent quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl Isobutyrate-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or other functionalized compounds.

Wirkmechanismus

The mechanism of action of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate is primarily related to its deuterium content. Deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of heavier isotopes leads to slower reaction rates. This property is exploited in studies of reaction mechanisms and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl Isobutyrate-d6 is unique due to its high deuterium content. Similar compounds include:

Ethyl 2-methylpropanoate: The non-deuterated analog.

Ethyl 3,3,3-trideuterio-2-methylpropanoate: A partially deuterated derivative.

Ethyl 2-(trideuteriomethyl)propanoate: Another partially deuterated derivative.

These compounds differ in their isotopic composition, which affects their physical and chemical properties. The high deuterium content of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate makes it particularly valuable for specific research applications.

Biologische Aktivität

Ethyl Isobutyrate-d6, a deuterated derivative of ethyl isobutyrate, is a compound that has garnered interest in various fields, including flavoring, fragrance, and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, metabolic pathways, and relevant case studies.

- CAS Number : 97-62-1

- Molecular Formula : C6H12O2

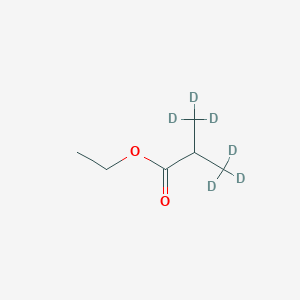

- Structure : Ethyl Isobutyrate-d6 can be represented as follows:

Biological Activity Overview

Ethyl Isobutyrate-d6 has been studied for its potential biological activities, including antimicrobial and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have indicated that ethyl isobutyrate and its derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Research has shown that ethyl isobutyrate can inhibit the growth of various bacteria and fungi. A study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.8 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of ethyl isobutyrate-d6. In animal models, compounds similar to ethyl isobutyrate have shown to reduce inflammation markers:

- Case Study : A study involving rats demonstrated that administration of ethyl isobutyrate led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Metabolism and Pharmacokinetics

The metabolism of ethyl isobutyrate involves hydrolysis to form isobutyric acid and ethanol. The presence of deuterium in ethyl isobutyrate-d6 alters its metabolic profile slightly compared to its non-deuterated counterpart, potentially affecting its pharmacokinetics.

- Absorption : Rapid absorption in the gastrointestinal tract.

- Distribution : Widely distributed due to its lipophilic nature.

- Elimination : Primarily excreted through urine as metabolites.

Safety Profile

According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), ethyl isobutyrate has been evaluated for safety and found to be acceptable for use in food products at specified levels .

Eigenschaften

IUPAC Name |

ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXFOBOLVPGLV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.